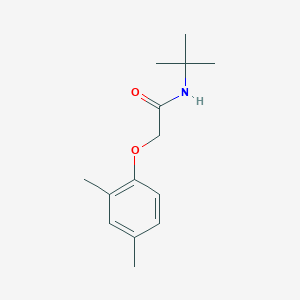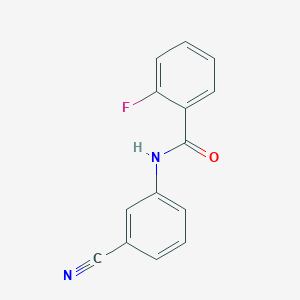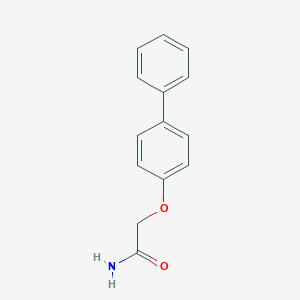
N,N-diallyl-5-bromo-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diallyl-5-bromo-2-thiophenesulfonamide (DBTS) is a compound that has gained attention in recent years due to its potential applications in scientific research. DBTS is a sulfonamide compound that contains a bromine atom and a thiophene ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
N,N-diallyl-5-bromo-2-thiophenesulfonamide inhibits the activity of certain enzymes by binding to the active site of the enzyme. This binding prevents the substrate from binding to the enzyme, thus inhibiting its activity. N,N-diallyl-5-bromo-2-thiophenesulfonamide has been shown to inhibit the activity of carbonic anhydrase and acetylcholinesterase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate ion. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects:
N,N-diallyl-5-bromo-2-thiophenesulfonamide has been shown to have anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines. N,N-diallyl-5-bromo-2-thiophenesulfonamide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. These effects can be used to study the role of inflammation and oxidative stress in various biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diallyl-5-bromo-2-thiophenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound that can be stored for long periods of time. Another advantage is that it is relatively easy to synthesize using various methods. One limitation is that it can be toxic at high concentrations. Another limitation is that it may not be effective in all biological systems.
Orientations Futures
There are several future directions for the study of N,N-diallyl-5-bromo-2-thiophenesulfonamide. One direction is to study its effects on other enzymes and biological systems. Another direction is to study its potential use as a therapeutic agent for various diseases, such as Alzheimer's disease and cancer. Another direction is to study its potential use in agriculture, such as a pesticide or herbicide. Overall, N,N-diallyl-5-bromo-2-thiophenesulfonamide has potential applications in various fields of scientific research and warrants further study.
Méthodes De Synthèse
N,N-diallyl-5-bromo-2-thiophenesulfonamide can be synthesized using various methods. One of the methods involves the reaction of 5-bromo-2-thiophenesulfonamide with sodium hydride and allyl bromide in dimethylformamide. The reaction produces N,N-diallyl-5-bromo-2-thiophenesulfonamide as a yellow solid with a yield of 82%. Another method involves the reaction of 5-bromo-2-thiophenesulfonamide with allyl alcohol and triethylamine in ethanol. The reaction produces N,N-diallyl-5-bromo-2-thiophenesulfonamide as a white solid with a yield of 87%.
Applications De Recherche Scientifique
N,N-diallyl-5-bromo-2-thiophenesulfonamide has potential applications in scientific research. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. N,N-diallyl-5-bromo-2-thiophenesulfonamide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. This inhibition can be used to study the role of these enzymes in various biological processes. N,N-diallyl-5-bromo-2-thiophenesulfonamide has also been shown to have anti-inflammatory and antioxidant properties. These properties can be used to study the effects of inflammation and oxidative stress on various biological systems.
Propriétés
Formule moléculaire |
C10H12BrNO2S2 |
|---|---|
Poids moléculaire |
322.2 g/mol |
Nom IUPAC |
5-bromo-N,N-bis(prop-2-enyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H12BrNO2S2/c1-3-7-12(8-4-2)16(13,14)10-6-5-9(11)15-10/h3-6H,1-2,7-8H2 |
Clé InChI |
IOCDQZAVCVOPBU-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(S1)Br |
SMILES canonique |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(S1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250193.png)







![2-(4-chlorophenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B250275.png)

